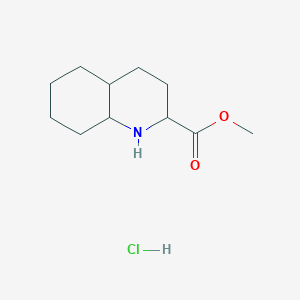

Methyl decahydroquinoline-2-carboxylate hydrochloride

CAS No.: 83240-98-6

Cat. No.: VC2850934

Molecular Formula: C11H20ClNO2

Molecular Weight: 233.73 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 83240-98-6 |

|---|---|

| Molecular Formula | C11H20ClNO2 |

| Molecular Weight | 233.73 g/mol |

| IUPAC Name | methyl 1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline-2-carboxylate;hydrochloride |

| Standard InChI | InChI=1S/C11H19NO2.ClH/c1-14-11(13)10-7-6-8-4-2-3-5-9(8)12-10;/h8-10,12H,2-7H2,1H3;1H |

| Standard InChI Key | VTHLDWOPSDDKLV-UHFFFAOYSA-N |

| SMILES | COC(=O)C1CCC2CCCCC2N1.Cl |

| Canonical SMILES | COC(=O)C1CCC2CCCCC2N1.Cl |

Introduction

Chemical Structure and Properties

Methyl decahydroquinoline-2-carboxylate hydrochloride is identified by the CAS number 83240-98-6. It possesses a molecular formula of C11H20ClNO2 and a molecular weight of 233.73 g/mol. The IUPAC name for this compound is methyl 1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline-2-carboxylate;hydrochloride, indicating its core decahydroquinoline structure with a methyl carboxylate functional group at the 2-position and its existence as a hydrochloride salt. The compound is characterized by a saturated bicyclic structure consisting of a nitrogen-containing heterocycle, which provides it with distinct chemical reactivity patterns and makes it a valuable intermediate in various chemical transformations.

Structural Characteristics

The decahydroquinoline core of this compound features a fully saturated quinoline ring system, containing a nitrogen atom at the 1-position. The molecule can exist in different stereochemical configurations, with cis- and trans-fused ring systems being the primary variants. In the context of decahydroquinoline compounds more broadly, the stereochemistry at positions 2, 4a, and 8a is particularly important for determining biological activity and reactivity .

Applications in Chemical Research

Methyl decahydroquinoline-2-carboxylate hydrochloride possesses diverse applications primarily centered in organic synthesis and pharmaceutical research.

Role in Pharmaceutical Development

As a building block in pharmaceutical synthesis, methyl decahydroquinoline-2-carboxylate hydrochloride can serve as a versatile intermediate for constructing more complex molecules with potential therapeutic activities. The decahydroquinoline scaffold appears in various bioactive natural products, suggesting that derivatives of this compound might have pharmaceutical relevance. The ability to functionalize different positions of the decahydroquinoline core makes it a valuable starting point for medicinal chemistry explorations.

Utility in Organic Synthesis

The compound's unique structural features make it a valuable reagent in organic synthesis, particularly in reactions requiring nitrogen-containing bicyclic scaffolds. Its carboxylate functionality provides a convenient handle for further transformations, while the saturated ring system offers stability under various reaction conditions. These properties enable chemists to use methyl decahydroquinoline-2-carboxylate hydrochloride as a platform for developing complex molecular architectures.

Relationship to Natural Products

Decahydroquinoline-based structures are found in nature, particularly in alkaloids isolated from poison frogs. These natural compounds often display interesting biological properties that have attracted synthetic and medicinal chemistry interest.

Decahydroquinoline Alkaloids

Natural decahydroquinoline alkaloids such as ent-cis-195A and cis-211A have been isolated from poison frog species, including Oophaga (Dendrobates) pumilio from Panama . These compounds feature the core decahydroquinoline structure with various substitution patterns and stereochemical configurations. Interestingly, these natural products can display different absolute configurations despite being isolated from the same biological source, highlighting the structural diversity within this compound class .

Structural Comparison

Analytical Characterization

Appropriate analytical techniques are essential for confirming the identity, purity, and structural features of methyl decahydroquinoline-2-carboxylate hydrochloride.

| Carbon Position | Chemical Shift Range (ppm) |

|---|---|

| C-2 | 54-57 |

| C-3 | 70-75 |

| C-4 | 36-37 |

| C-4a | 36-37 |

| C-5 | 26-27 |

| C-6 | 26-27 |

| C-7 | 20-21 |

| C-8 | 31-32 |

| C-8a | 54-55 |

Note: Data derived from related decahydroquinoline compounds .

Mass Spectrometry

Mass spectrometry would be expected to show a molecular ion peak corresponding to the molecular weight of the compound (233.73 g/mol) or fragments thereof, which could help confirm its identity. High-resolution mass spectrometry (HRMS) can provide the exact mass measurement, offering further confirmation of the molecular formula.

Other Analytical Methods

Additional analytical techniques that would be valuable for characterizing methyl decahydroquinoline-2-carboxylate hydrochloride include infrared (IR) spectroscopy, which can identify functional groups such as the ester carbonyl and N-H stretching frequencies, and X-ray crystallography, which could definitively establish the three-dimensional structure and stereochemistry of the compound if suitable crystals can be obtained.

Research Directions and Future Applications

The continued investigation of methyl decahydroquinoline-2-carboxylate hydrochloride and related compounds presents several promising research avenues.

Synthetic Methodology Development

The development of more efficient and stereoselective methods for synthesizing methyl decahydroquinoline-2-carboxylate hydrochloride and its derivatives represents another important research direction. Advances in synthetic methodology could enable access to previously unavailable stereoisomers or facilitate the preparation of more complex derivatives with enhanced properties.

Catalysis Applications

The nitrogen-containing heterocyclic structure of methyl decahydroquinoline-2-carboxylate hydrochloride suggests potential applications in catalysis, particularly as a precursor to ligands for metal-catalyzed reactions. Investigation of this compound's ability to coordinate with metals and influence reaction outcomes could open new possibilities in organic synthesis and catalysis research.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume